molecular formula C8H17ClN2O2 B14233126 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 444723-70-0

3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14233126
CAS No.: 444723-70-0
M. Wt: 208.68 g/mol
InChI Key: QHMXMNXVNDMGNS-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with a suitable alkylating agent under controlled conditions. One common method involves the use of acetic anhydride and thionyl chloride in a multi-step process . The reaction conditions often require careful temperature control and the use of anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

For industrial production, the process is scaled up using larger reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The final product is typically purified using distillation or crystallization methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, acetic anhydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium compounds.

Scientific Research Applications

3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The imidazolium core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its imidazolium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific interactions with molecular targets are required.

Properties

CAS No.

444723-70-0

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

2-[2-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)ethoxy]ethanol;chloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-2-3-10(8-9)4-6-12-7-5-11;/h2-3,11H,4-8H2,1H3;1H

InChI Key

QHMXMNXVNDMGNS-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)CCOCCO.[Cl-]

Origin of Product

United States

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